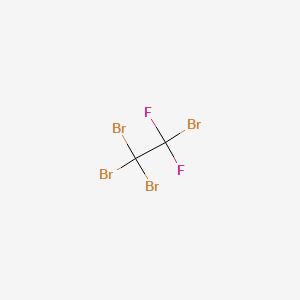
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- is a halogenated hydrocarbon with the molecular formula C₂H₂Br₄F₂. This compound is characterized by the presence of four bromine atoms and two fluorine atoms attached to an ethane backbone. It is a member of the broader class of organohalogen compounds, which are known for their diverse applications in various fields, including industrial processes and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- typically involves the halogenation of ethane derivatives. One common method is the bromination of 1,1,1,2-tetrafluoroethane using bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of bromine atoms to the ethane backbone.
Industrial Production Methods
Industrial production of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Elimination Reactions: Under certain conditions, elimination of halogen atoms can occur, leading to the formation of alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) can induce elimination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield ethane derivatives with different halogen atoms, while reduction reactions can produce partially dehalogenated compounds.
Applications De Recherche Scientifique
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- has several applications in scientific research:
Biology: The compound can be used in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Research into the pharmacological properties of halogenated compounds often includes Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- as a model compound.
Industry: It is utilized in the development of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The specific pathways involved depend on the context of its use, such as in synthetic chemistry or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane, 1,1,1,2-tetrachloro-2,2-difluoro-: Similar in structure but with chlorine atoms instead of bromine.
Ethane, 1,1,2,2-tetrabromo-: Lacks the fluorine atoms present in Ethane, 1,1,1,2-tetrabromo-2,2-difluoro-.
Ethane, 1,1,1-trichloro-2,2-difluoro-: Contains three chlorine atoms and two fluorine atoms.
Uniqueness
Ethane, 1,1,1,2-tetrabromo-2,2-difluoro- is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties. This combination allows for unique reactivity patterns and applications that are not observed in similar compounds with different halogen substitutions.
Propriétés
Numéro CAS |
3470-67-5 |
|---|---|
Formule moléculaire |
C2Br4F2 |
Poids moléculaire |
381.63 g/mol |
Nom IUPAC |
1,1,1,2-tetrabromo-2,2-difluoroethane |
InChI |
InChI=1S/C2Br4F2/c3-1(4,5)2(6,7)8 |
Clé InChI |
HEYVBXDVCOLMEZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(Br)(Br)Br)(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


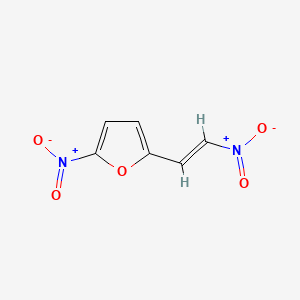
![N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14160670.png)
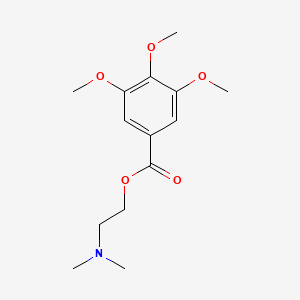
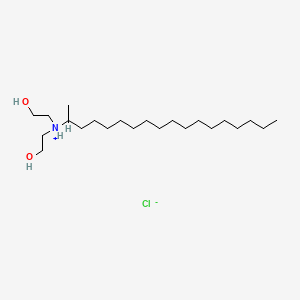
![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)
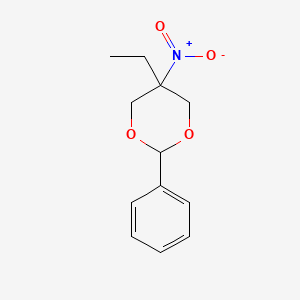
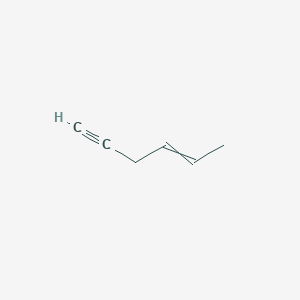
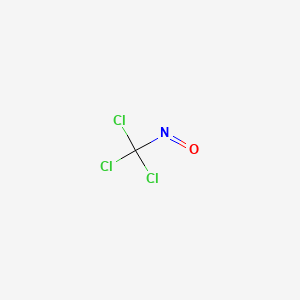
![1-(3,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14160713.png)
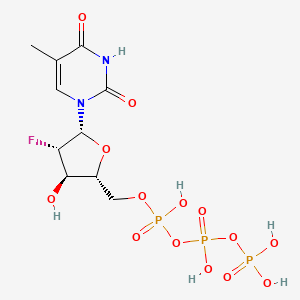

![(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B14160749.png)
![1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine](/img/structure/B14160757.png)
![methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate](/img/structure/B14160764.png)
